molecular formula C14H18O4S B2527922 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid CAS No. 923221-20-9

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid

Cat. No.: B2527922
CAS No.: 923221-20-9
M. Wt: 282.35
InChI Key: ZQMMAZSLYLQABQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C({14})H({18})O(_{4})S It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a sulfonyl group attached to a 2,5-dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2,5-dimethylbenzenesulfonyl chloride.

    Formation of Intermediate: Cyclopentanone is first converted to cyclopentane-1-carboxylic acid through a series of reactions involving oxidation and subsequent carboxylation.

    Sulfonylation: The cyclopentane-1-carboxylic acid is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution Reagents: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)), sulfonating agents (SO(_3)).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or thiols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid
  • 1-(2,5-Dimethylbenzenesulfonyl)cyclohexane-1-carboxylic acid
  • 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-acetic acid

Uniqueness

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the dimethyl groups on the benzene ring and the presence of both a sulfonyl and carboxylic acid group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-10-5-6-11(2)12(9-10)19(17,18)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMMAZSLYLQABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2(CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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